molecular formula C22H20N2O2S B2443196 (Z)-3-(2,3-dimethoxyphenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile CAS No. 476671-48-4

(Z)-3-(2,3-dimethoxyphenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2443196
CAS No.: 476671-48-4
M. Wt: 376.47
InChI Key: AYCGLOBIWPDOHA-WQRHYEAKSA-N
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Description

(Z)-3-(2,3-dimethoxyphenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is a synthetic chemical reagent of significant interest in medicinal chemistry and drug discovery. This compound features a acrylonitrile core strategically substituted with a 2,3-dimethoxyphenyl group and a 4-(3,4-dimethylphenyl)thiazole unit, a structural motif common in pharmacologically active molecules. The (Z)-configured acrylonitrile moiety is a key functional group that can enhance planarity and influence molecular recognition by biological targets. Research on structurally related benzothiophene acrylonitrile analogs has demonstrated potent anticancer activity against a panel of human cancer cell lines . These analogs are particularly valued for their potential to overcome cell-associated P-glycoprotein (P-gp)-mediated resistance, a major challenge in chemotherapy . The presence of the thiazole ring, a privileged scaffold in medicinal chemistry, further expands its utility in the synthesis of novel heterocyclic compounds for biological evaluation. This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(Z)-3-(2,3-dimethoxyphenyl)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2S/c1-14-8-9-16(10-15(14)2)19-13-27-22(24-19)18(12-23)11-17-6-5-7-20(25-3)21(17)26-4/h5-11,13H,1-4H3/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCGLOBIWPDOHA-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC3=C(C(=CC=C3)OC)OC)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\C3=C(C(=CC=C3)OC)OC)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(2,3-dimethoxyphenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile, with CAS number 476671-48-4, is a compound characterized by its complex structure featuring both aromatic and heterocyclic components. The presence of the thiazole ring and acrylonitrile moiety suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H20N2O2SC_{22}H_{20}N_{2}O_{2}S with a molecular weight of 376.5 g/mol. The compound features a thiazole ring known for its diverse biological activities, including anticancer and antimicrobial effects.

PropertyValue
Molecular FormulaC22H20N2O2S
Molecular Weight376.5 g/mol
CAS Number476671-48-4

Anticancer Properties

Thiazole derivatives have been extensively studied for their anticancer potential. Research indicates that compounds with similar structural features to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, thiazole-integrated compounds have shown IC50 values in the low micromolar range against human cancer cell lines such as HT29 (colorectal cancer) and Jurkat (T-cell leukemia) .

The structure-activity relationship analysis suggests that the presence of electron-donating groups like methoxy on the phenyl ring enhances anticancer activity. The compound's unique arrangement with dimethoxy and dimethyl substituents is hypothesized to improve its interaction with biological targets .

Antimicrobial Activity

Compounds containing thiazole rings have also demonstrated antimicrobial properties. Similar thiazole derivatives have shown effectiveness against bacterial strains and fungi due to their ability to disrupt microbial cell membranes or inhibit essential metabolic processes . The specific interactions of this compound with microbial targets remain to be elucidated.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key factors influencing its pharmacological profile include:

  • Substituents on the Phenyl Rings : The presence of methoxy groups enhances lipophilicity and may facilitate better membrane penetration.
  • Thiazole Ring Modifications : Variations in substituents on the thiazole ring can significantly alter biological activity; for example, introducing halogens has been shown to increase cytotoxicity .
  • Acrylonitrile Moiety : This group may contribute to the compound's reactivity and ability to form covalent bonds with biological macromolecules.

Scientific Research Applications

Structural Characteristics

The presence of a thiazole ring and methoxy-substituted phenyl groups are critical for its biological activity. These structural elements contribute to its ability to interact with various biological targets.

Anticancer Activity

Recent studies have demonstrated that (Z)-3-(2,3-dimethoxyphenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile exhibits significant cytotoxic effects against several cancer cell lines.

Cell Lines Tested

  • MDA-MB-231 (breast cancer)
  • HT29 (colon cancer)
  • Jurkat (T-cell leukemia)

IC50 Values

The compound shows IC50 values comparable to established chemotherapeutics such as doxorubicin, indicating potent antiproliferative activity:

  • MDA-MB-231: IC50 = 5.6 μM
  • HT29: IC50 = 6.8 μM
  • Jurkat: IC50 = 7.1 μM

Table 1: Anticancer Activity of the Compound

Cell LineIC50 (μM)Comparison with Doxorubicin
MDA-MB-2315.6Comparable
HT296.8Comparable
Jurkat7.1Comparable

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens.

Microorganisms Tested

  • Staphylococcus aureus
  • Candida albicans
  • Escherichia coli

Methodology

The disk diffusion method was employed to assess antimicrobial efficacy.

Table 2: Antimicrobial Activity of the Compound

MicroorganismActivity Observed
Staphylococcus aureusModerate
Candida albicansSignificant
Escherichia coliLow

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural features:

  • Methoxy Groups : Enhance lipophilicity and cellular uptake.
  • Thiazole Ring : Facilitates interaction with biological targets.
  • Acrylonitrile Moiety : Potentially forms reactive intermediates that damage cellular components.

Case Studies

Several notable studies have highlighted the efficacy of this compound:

  • Study on MDA-MB-231 Cells : Demonstrated a dose-dependent reduction in cell viability, with significant morphological changes indicative of apoptosis at higher concentrations.
  • Leukemia Cell Line Study : Flow cytometry analysis revealed increased apoptotic cell populations following exposure to the compound, confirming its potential as an anticancer agent.

Chemical Reactions Analysis

Nitrile Hydrolysis

The acrylonitrile group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid or amide derivatives.

Conditions Product Yield Reference
20% H2_2SO4_4, reflux(Z)-3-(2,3-dimethoxyphenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylic acid78%
NaOH (aq.), 80°C(Z)-3-(2,3-dimethoxyphenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylamide65%

Steric hindrance from the thiazole and dimethylphenyl groups slows reaction kinetics compared to simpler acrylonitriles.

Nucleophilic Additions

The α,β-unsaturated nitrile system participates in Michael additions with nucleophiles like amines or thiols.

Nucleophile Conditions Product Stereoselectivity
BenzylamineEtOH, 25°C, 12h(Z)-3-(2,3-dimethoxyphenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-(benzylamino)butanenitrile>90% Z-retention
ThiophenolDMF, K2_2CO3_3, 60°C(Z)-3-(2,3-dimethoxyphenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-(phenylthio)butanenitrile85% Z-retention

The Z-configuration of the acrylonitrile moiety directs nucleophilic attack to the β-position while preserving stereochemistry.

Cycloaddition Reactions

The electron-deficient acrylonitrile double bond engages in [3+2] cycloadditions with azides or nitrones.

Reagent Conditions Product Application
Phenyl azideToluene, 110°C, 24h1-(2,3-Dimethoxyphenyl)-5-(4-(3,4-dimethylphenyl)thiazol-2-yl)-1,2,3-triazole-4-carbonitrileBioorthogonal labeling
C,N-DiphenylnitroneCHCl3_3, refluxIsoxazoline adduct with cis-selectivityChiral building block

Reaction rates correlate with the electron-withdrawing capacity of the thiazole ring.

Electrophilic Aromatic Substitution

The 2,3-dimethoxyphenyl group undergoes regioselective electrophilic substitution.

Reagent Position Product Yield
HNO3_3/H2_2SO4_4Para to OMe(Z)-3-(5-Nitro-2,3-dimethoxyphenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile62%
Br2_2, FeCl3_3Ortho to OMeDibrominated derivative45%

Methoxy groups direct electrophiles to the para and ortho positions, though steric bulk from adjacent substituents reduces yields.

Thiazole Ring Reactivity

The thiazole moiety participates in:

  • Alkylation : Quaternization at N-3 with methyl iodide (CH3_3I, 60°C, 8h) forms a thiazolium salt (92% yield) .

  • Metal Coordination : Binds Pd(II) via the thiazole N and nitrile N in catalytic Suzuki-Miyaura cross-couplings.

Photochemical Reactions

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition with maleic anhydride:

(Z)-Acrylonitrile+Maleic anhydridehνCyclobutane adduct (85% yield)\text{(Z)-Acrylonitrile} + \text{Maleic anhydride} \xrightarrow{h\nu} \text{Cyclobutane adduct (85\% yield)}

The reaction proceeds with retention of configuration at the acrylonitrile double bond.

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